Technical Guide to 5-Acetyl-2-methylisoquinolin-1(2H)-one (CAS 130542-87-9): Properties, Synthesis, and Applications in Drug Discovery
Technical Guide to 5-Acetyl-2-methylisoquinolin-1(2H)-one (CAS 130542-87-9): Properties, Synthesis, and Applications in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
The isoquinolin-1(2H)-one core is a highly privileged scaffold in modern medicinal chemistry, frequently embedded within the pharmacophores of kinase inhibitors, epigenetic modulators, and poly(ADP-ribose) polymerase (PARP) inhibitors[1]. 5-Acetyl-2-methylisoquinolin-1(2H)-one (CAS 130542-87-9) represents a highly specialized, synthetically versatile building block within this class.
As a Senior Application Scientist, I approach this molecule not merely as a chemical commodity, but as a strategically designed intermediate. The deliberate installation of a 2-methyl group and a 5-acetyl moiety provides medicinal chemists with a dual-purpose scaffold: it restricts off-target hydrogen bonding while offering an electrophilic handle for late-stage functionalization (LSF). This whitepaper details the physicochemical profiling, mechanistic rationale, and self-validating synthetic protocols required to leverage this compound effectively in drug discovery pipelines.
Physicochemical Profiling
Understanding the baseline physicochemical properties of CAS 130542-87-9 is critical for predicting its behavior in both synthetic workflows (e.g., chromatographic retention) and biological systems (e.g., membrane permeability).
Table 1: Core Physicochemical Properties
| Property | Value | Structural Implication |
| Chemical Name | 5-Acetyl-2-methylisoquinolin-1(2H)-one | - |
| CAS Registry Number | 130542-87-9 | Commercially standardized identifier. |
| Molecular Formula | C₁₂H₁₁NO₂ | - |
| Molecular Weight | 201.22 g/mol | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |
| SMILES String | CN1C=CC2=C(C(C)=O)C=CC=C2C1=O | Unambiguous topological mapping. |
| Topological Polar Surface Area | 37.38 Ų | Highly lipophilic; excellent baseline for CNS penetration if required. |
| Hydrogen Bond Donors | 0 | N-methylation abolishes the native lactam donor capacity. |
| Hydrogen Bond Acceptors | 2 | Lactam carbonyl and acetyl carbonyl. |
| Rotatable Bonds | 1 | High conformational rigidity; minimizes entropic penalty upon target binding. |
Structural and Mechanistic Significance in Drug Design
The architecture of CAS 130542-87-9 is not accidental; it is a masterclass in rational scaffold design.
-
The 2-Methyl Group (H-Bond Blocking): In unsubstituted isoquinolinones, the N-H lactam acts as a strong hydrogen bond donor, which is the primary recognition motif for the hinge region of many kinases. By methylating this nitrogen, the H-bond donor capacity is intentionally abolished. This "methyl scan" strategy restricts the molecule's binding modes, effectively pivoting the scaffold's selectivity profile away from promiscuous kinase hinge-binding and toward targets that rely on hydrophobic enclosure or alternative H-bond acceptor interactions, such as bromodomains (BRDs).
-
The 5-Acetyl Group (The LSF Handle): Positioned on the benzene ring adjacent to the bridgehead, the C5-acetyl group serves a dual purpose. Biologically, the carbonyl oxygen acts as a highly directional hydrogen bond acceptor. Chemically, it provides a reactive electrophilic center. This allows for rapid library generation via reductive amination or aldol condensations, enabling chemists to append solvent-exposed basic tails to improve aqueous solubility or target specific allosteric pockets.
Figure 1: Late-stage functionalization pathways of the C5-acetyl group for drug discovery.
Synthetic Methodologies & Experimental Protocols
Synthesis of the isoquinolinone core typically relies on transition-metal catalysis[2]. The protocol below details a robust, scalable route starting from 3-acetyl-2-bromobenzoic acid, designed with causality in mind to ensure high yields and purity.
Figure 2: Two-step synthetic workflow for CAS 130542-87-9 via Pd-catalyzed annulation.
Protocol 1: De Novo Synthesis of CAS 130542-87-9
Step 1: Sterically Driven Amidation
-
Procedure: Dissolve 3-acetyl-2-bromobenzoic acid (1.0 equiv) and methylamine hydrochloride (1.5 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 2 hours.
-
Causality (Why HATU?): The ortho-bromine atom introduces significant steric bulk around the carboxylate. Standard carbodiimides (e.g., EDC) often suffer from slow kinetics in this environment, leading to the formation of inactive acylurea byproducts. HATU generates a highly reactive 7-azabenzotriazole active ester, driving the amidation to completion rapidly despite the steric shielding.
Step 2: Palladium-Catalyzed Annulation
-
Procedure: Transfer the isolated 3-acetyl-2-bromo-N-methylbenzamide to a Schlenk tube. Add vinyl acetate (3.0 equiv), Pd(OAc)₂ (10 mol%), tri-o-tolylphosphine (20 mol%), and Et₃N (2.0 equiv) in DMF. Heat at 110 °C for 16 hours under an N₂ atmosphere.
-
Causality (Why Vinyl Acetate?): Vinyl acetate acts as an inexpensive, bench-stable two-carbon surrogate for acetylene gas. The bulky tri-o-tolylphosphine ligand facilitates the oxidative addition of the sterically hindered ortho-bromide to the Pd(0) species. Following migratory insertion of the vinyl group, intramolecular nucleophilic attack by the amide nitrogen closes the ring. Subsequent elimination of acetic acid restores aromaticity, yielding the isoquinolinone core[2].
Analytical Characterization & Self-Validation
To ensure the integrity of the synthesized CAS 130542-87-9, the analytical workflow must be self-validating—confirming both the formation of the new bonds and the complete consumption of the halogenated precursor.
Protocol 2: LC-MS and NMR Validation
1. LC-MS (Liquid Chromatography-Mass Spectrometry)
-
Method: Run a 5–95% Acetonitrile/Water (0.1% Formic Acid) gradient over 5 minutes on a standard C18 column.
-
Self-Validation Logic: The starting benzamide intermediate contains a bromine atom, which will present a distinct 1:1 isotopic doublet at m/z ~256/258[M+H]⁺. The successful annulation eliminates the bromine, resulting in a single, sharp [M+H]⁺ peak at m/z 202.1 for the final product. The complete disappearance of the isotopic doublet serves as an internal, fail-safe validation of full conversion.
2. ¹H NMR (400 MHz, CDCl₃)
-
Method: Dissolve 5 mg of the purified product in 0.5 mL of CDCl₃.
-
Self-Validation Logic: The formation of the isoquinolinone ring is definitively confirmed by the appearance of two distinct doublets at ~7.1 ppm and ~6.5 ppm (J ≈ 7.5 Hz), corresponding to the newly formed C3-H and C4-H protons. Furthermore, the N-methyl group will appear as a sharp singlet at ~3.6 ppm, and the C5-acetyl methyl group as a distinct singlet at ~2.6 ppm.
Conclusion
5-Acetyl-2-methylisoquinolin-1(2H)-one (CAS 130542-87-9) is a masterfully constrained building block for modern drug discovery. By neutralizing the promiscuous hydrogen bond donor of the native lactam and installing a highly reactive acetyl handle, this scaffold allows medicinal chemists to rapidly navigate chemical space, optimizing for selectivity and pharmacokinetic properties without compromising structural rigidity.
